Product packaging for 5-(Pyridin-2-yl)oxazol-4-amine(Cat. No.:)

5-(Pyridin-2-yl)oxazol-4-amine

Cat. No.: B13667877
M. Wt: 161.16 g/mol
InChI Key: CHQCSJODBYVZGB-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)oxazol-4-amine is a nitrogen- and oxygen-containing heterocyclic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . Its structure features a pyridine ring linked to an oxazole amine, making it a valuable scaffold in medicinal chemistry and materials science. While the specific biological data for this compound is limited, its core structure is closely related to pyridinyl-oxazoles that have been investigated as potential p38α MAP kinase inhibitors, which are relevant in the context of cancer research . Furthermore, the broader class of oxazole-based heterocycles is the subject of ongoing research due to their promising luminescent properties, suggesting potential applications in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this product for their particular purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B13667877 5-(Pyridin-2-yl)oxazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-pyridin-2-yl-1,3-oxazol-4-amine

InChI

InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-3-1-2-4-10-6/h1-5H,9H2

InChI Key

CHQCSJODBYVZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CO2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Pyridin 2 Yl Oxazol 4 Amine and Its Analogs

Direct Synthetic Routes to 5-(Pyridin-2-yl)oxazol-4-amine

Direct routes focus on building the oxazole (B20620) ring with the pyridinyl and amine substituents already positioned or introduced during the ring-forming step.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For oxazoles, the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, provides a classic blueprint. wikipedia.org A more direct and relevant approach for amino-oxazoles involves the reaction of an α-haloketone with a source of the amine and carboxamide functions.

For instance, a plausible route to a related pyridinyl-oxazol-amine involves the microwave-assisted reaction of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide with urea. This reaction yields 5-(aryl)-4-(pyridin-4-yl)oxazol-2-amine, demonstrating that a pyridinyl moiety can be carried through a cyclocondensation process to form the desired heterocyclic system. nih.gov Adapting this to the target molecule would likely involve starting from 2-(bromoacetyl)pyridine.

Another powerful cyclocondensation is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC). This reaction allows for the one-pot formation of 5-substituted oxazoles from aldehydes. nih.gov By starting with pyridine-2-carbaldehyde, a 5-(pyridin-2-yl)oxazole can be readily prepared. nih.gov While this method directly yields a 5-substituted oxazole, further functionalization would be required to introduce the 4-amino group.

Table 1: Examples of Cyclocondensation Reactions in Pyridinyl-Oxazole Synthesis

Reaction Type Key Reagents Product Type Reference
Urea Condensation α-Bromoacetyl-pyridine, Urea Pyridinyl-oxazol-amine nih.gov

Intramolecular cyclization, or ring-closing, strategies offer another direct path to the oxazole core. These methods typically start with an acyclic precursor that already contains the necessary atoms and functional groups poised for cyclization. A common strategy is the cyclodehydration of a suitable precursor. This is a key step in the biosynthesis of oxazoles from serine or threonine residues in peptides. nih.gov

A synthetic analogue could involve the preparation of a precursor like N-(1-amino-2-oxo-2-(pyridin-2-yl)ethyl)acetamide. The critical step would be the intramolecular cyclization and dehydration of this intermediate, where the amide oxygen attacks the ketone carbonyl, followed by elimination of water to form the aromatic oxazole ring. The specific reagents to effect this transformation could include phosphorus oxychloride, triflic anhydride, or other strong dehydrating agents.

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This approach can be used to assemble the this compound structure by coupling separate pyridine (B92270) and oxazole fragments.

One such strategy involves the Suzuki or Stille coupling of a halogenated oxazole with a pyridinylboronic acid (or stannane). For the target molecule, this would entail the synthesis of a 4-amino-5-bromooxazole and its subsequent coupling with pyridine-2-boronic acid under palladium catalysis.

Alternatively, a more convergent approach utilizes C-H activation. Research has demonstrated the successful palladium-catalyzed coupling of 2,6-bis(oxazol-5-yl)pyridine with 2-bromopyridine. nih.gov This reaction proceeds via a double C-H activation of the oxazole rings, showcasing a powerful method for directly coupling pyridine and oxazole moieties without pre-functionalization of the oxazole at the coupling site. nih.gov This suggests that a 4-aminooxazole could potentially be coupled with 2-bromopyridine to forge the C5-C2' bond directly.

Table 2: Palladium-Catalyzed Coupling Strategies

Coupling Type Oxazole Precursor Pyridine Precursor Catalyst/Ligand Reference
Suzuki Coupling 4-Amino-5-bromooxazole Pyridine-2-boronic acid Pd(PPh₃)₄ or similar General Strategy

Precursor Chemistry and Starting Material Derivatization

The success of any synthetic strategy hinges on the availability and proper functionalization of the starting materials.

The synthesis of this compound requires a pyridine ring functionalized at the 2-position to enable its attachment to the oxazole C5 position. Common and versatile starting materials include:

2-Halopyridines: 2-Bromopyridine and 2-chloropyridine are ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and C-H activation couplings. nih.gov

Pyridine-2-carbaldehyde: This compound is a key starting material for the van Leusen oxazole synthesis, directly incorporating the pyridine ring at the 5-position of the resulting oxazole. nih.gov

Pyridine-2-carbonitrile: The cyano group can be a versatile handle for transformation into other functional groups or can participate directly in ring-forming reactions.

In some synthetic routes, the 5-(pyridin-2-yl)oxazole core may be constructed first, followed by the introduction of the 4-amino group. The reactivity of the oxazole ring is a critical consideration for this approach. The oxazole ring is aromatic, but less so than rings like imidazole or thiazole. wikipedia.org

Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich. wikipedia.orgclockss.org Since the C5 position is already occupied by the pyridine ring in the target molecule, introducing a group at C4 via this mechanism is challenging.

A more viable strategy involves:

Synthesis of a 4-halo-5-(pyridin-2-yl)oxazole: This intermediate could then undergo nucleophilic aromatic substitution (SNAr) with an amine source, such as ammonia or a protected amine, often catalyzed by a copper or palladium complex.

Nitration followed by reduction: If conditions can be found to favor nitration at the C4 position, the resulting 4-nitro-5-(pyridin-2-yl)oxazole could be reduced to the desired 4-amino derivative using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation.

These late-stage functionalizations can be complicated by competing reactions on the pyridine ring and the potential for oxazole ring opening under harsh conditions.

Utility of Saturated Heterocyclic Ketones in Amine Introduction

The introduction of an amine group at the 4-position of the oxazole ring can be conceptually approached through the transformation of a corresponding ketone precursor. While direct examples for the synthesis of this compound using saturated heterocyclic ketones are not extensively documented, the principle of utilizing ketones for amine introduction is a fundamental strategy in heterocyclic synthesis.

A hypothetical synthetic pathway could involve a precursor such as a 5-(pyridin-2-yl)oxazol-4(5H)-one. This saturated heterocyclic ketone could be converted to the desired amine through several established methods:

Reductive Amination: The ketone could undergo a reaction with an ammonia source, such as ammonia itself or a protected form, in the presence of a reducing agent to form the amine directly.

Oxime Formation and Reduction: The ketone can be reacted with hydroxylamine to form an oxime. Subsequent reduction of the oxime functionality would then yield the primary amine.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce waste, and enhance safety. These principles are increasingly being applied to the synthesis of complex heterocyclic molecules like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnanobioletters.com The synthesis of oxazole derivatives has been shown to benefit from microwave irradiation. For instance, the reaction of p-substituted 2-bromoacetophenone with urea in DMF under microwave irradiation is a known method for synthesizing 2-amino-4-(p-substituted phenyl)-oxazoles. ijpsonline.com This approach highlights the potential for rapid and efficient synthesis of amino-oxazole scaffolds.

ReactantsCatalyst/ConditionsProductYield (%)TimeReference
Substituted Benzaldehydes, Acetophenones, UracilMicrowave Irradiation (160 W)Aminopyrimidine derivatives33-56%3 min nanobioletters.com
Isoniazid, Aromatic AldehydeDMF, Microwave Irradiation (300 W)2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole-3 min nih.gov
Enaminonitriles, BenzohydrazidesMicrowave, Catalyst-free1,2,4-Triazolo[1,5-a]pyridinesGood to excellentShort mdpi.com

This table presents examples of microwave-assisted synthesis of related heterocyclic compounds, demonstrating the general utility of this technique.

Photochemical methods offer a unique and sustainable approach to the synthesis of oxazoles. vapourtec.com These reactions utilize light energy to promote chemical transformations, often under mild conditions and without the need for catalysts. rsc.org A notable photochemical method for oxazole synthesis involves the light-induced reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.org This catalyst- and additive-free, visible-light-induced three-component reaction provides access to complex 2,4,5-trisubstituted oxazoles. rsc.org The mechanism likely involves the photo-generation of an α-phosphonium carbene, which then participates in a cascade reaction to form the oxazole ring. rsc.org Such methods are in line with the principles of green chemistry by utilizing a renewable energy source and avoiding harsh reagents.

Catalysis plays a pivotal role in the efficient synthesis of oxazole derivatives, offering high selectivity and yield under mild reaction conditions. chemscene.com Various transition metals have been employed to catalyze the formation of the oxazole ring.

Copper-Catalyzed Reactions: Copper catalysts are effective in promoting the cyclization of various precursors to form oxazoles. For instance, a copper-catalyzed tandem oxidative cyclization has been developed for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions to functionalize pre-existing oxazole rings. Palladium-catalyzed direct arylation of oxazoles allows for the introduction of various aryl groups. organic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysts have shown utility in the cycloisomerization of propargylic amides to produce polysubstituted oxazoles with high efficiency under mild conditions. ijpsonline.com

Catalyst SystemReactantsProductKey FeaturesReference
Copper(II) triflateα-diazoketones, amides2,4-disubstituted oxazolesEfficient coupling organic-chemistry.org
Pd(PPh3)4Oxazoles, bromoalkenesArylated/alkenylated oxazolesRegio- and stereospecific organic-chemistry.org
Gold(I) complexTerminal alkynes, nitriles, oxygen source2,5-disubstituted oxazolesMild conditions, broad scope organic-chemistry.org
Metal oxide alumina2-Aminophenol, aldehydeBenzoxazolesGreen solvent, recyclable catalyst rsc.org

This table provides examples of catalyst systems used in the synthesis of oxazole and related heterocyclic compounds.

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. ijpsonline.com Key green approaches applicable to the synthesis of oxazole amines include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. mdpi.com

Catalysis: Employing catalysts to enhance reaction efficiency and reduce waste, with a focus on recyclable catalysts. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation and ultrasonication to reduce energy consumption and reaction times. ijpsonline.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

The use of ultrasound, for example, has been shown to accelerate reactions and improve yields in the synthesis of isoxazole derivatives, often in aqueous media, which aligns with green chemistry principles. mdpi.com

Derivatization Strategies for Structural Modification

The structural modification of this compound can be achieved through various derivatization strategies, targeting the reactive functional groups present in the molecule. The primary amine group at the C4 position of the oxazole ring is a key site for derivatization.

N-Acylation: The amine group can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This allows for the introduction of a wide variety of substituents.

N-Alkylation: Reaction with alkyl halides or other alkylating agents can introduce alkyl groups onto the amine nitrogen.

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones yields Schiff bases (imines), which can serve as intermediates for further transformations.

Sulfonamide Formation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

The pyridine ring also offers opportunities for derivatization, primarily through electrophilic substitution, although the oxazole ring can influence the reactivity and regioselectivity of such reactions. The nitrogen atom of the pyridine ring can also be targeted, for example, through N-oxidation. The oxazole ring itself is generally less reactive towards electrophilic substitution than electron-rich heterocycles but can undergo certain reactions under specific conditions. pharmaguideline.com Nucleophilic substitution on the oxazole ring is generally difficult unless activated by electron-withdrawing groups. pharmaguideline.com

Modification at the Amine Moiety

The primary amine at the 4-position of the oxazole ring serves as a crucial handle for introducing a wide range of substituents through N-alkylation and N-acylation reactions. These modifications are instrumental in exploring the chemical space around the core scaffold and optimizing its biological activity.

N-Alkylation: The introduction of alkyl groups on the 4-amino moiety can be achieved through standard alkylation procedures. This typically involves the reaction of the parent amine with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure efficient and selective mono- or di-alkylation. For related heterocyclic amines, such as imidazopyridines, N-alkylation has been successfully performed using reagents like 4-methoxybenzyl chloride in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) nuph.edu.ua.

N-Acylation: Acylation of the 4-amino group introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This transformation is typically carried out by reacting the amine with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. For instance, novel amide derivatives of a related compound, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, have been synthesized by reacting the parent amine with various substituted aromatic acids in the presence of a coupling agent like HATU and a base such as diisopropylethylamine (DIPEA) in dichloromethane (DCM).

A study on the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine demonstrated the reaction of a key intermediate with various primary and secondary amines to yield the corresponding amine derivatives researchgate.net. This highlights the feasibility of introducing diverse amine-based substituents.

Table 1: Examples of N-Functionalization Reactions on Amino-Heterocycles

Starting Material Reagent Product Reaction Type
4H-imidazo[4,5-b]pyridine 4-Methoxybenzyl chloride, K₂CO₃, DMF N-Alkylated imidazopyridine N-Alkylation
5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine Substituted aromatic acid, HATU, DIPEA, DCM N-Acylated thiadiazole N-Acylation
5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine Primary/Secondary Amine N-Substituted oxadiazole N-Alkylation

Substituent Effects on the Pyridine Ring

Modifying the pyridine ring of this compound is a key strategy for fine-tuning the molecule's properties. This can be achieved by starting with a pre-functionalized pyridine ring or by performing reactions on the intact pyridyloxazole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose.

For this approach, a halogenated precursor, such as 5-(5-bromopyridin-2-yl)oxazol-4-amine, is required. The bromine atom on the pyridine ring can then be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents. The Suzuki coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been shown to proceed in moderate to good yields, demonstrating the feasibility of this strategy on a substituted pyridine ring researchgate.netnih.gov. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions rsc.org. For instance, the use of Pd(PPh₃)₄ and K₃PO₄ in a mixture of 1,4-dioxane and water has proven effective for similar transformations researchgate.netnih.gov.

Nucleophilic aromatic substitution (SNAr) on 2-halopyridines is another established method for introducing substituents. The reactivity of the halopyridine is influenced by the nature of the halogen, with fluorine generally being the most reactive, and the presence of electron-withdrawing groups on the ring bohrium.comresearchgate.netacs.org. This reaction can be used to introduce a variety of nucleophiles, including amines, alkoxides, and thiolates, onto the pyridine ring.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halopyridines

Substrate Coupling Partner Catalyst System Product
5-Bromo-2-methylpyridin-3-amine Arylboronic acid Pd(PPh₃)₄, K₃PO₄ 5-Aryl-2-methylpyridin-3-amine
5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide Arylboronic acid Pd(OAc)₂, CsF 5-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide

Alterations to the Oxazole Scaffold

Modifying the oxazole ring itself provides another avenue for creating analogs of this compound. This can involve the synthesis of oxazoles with different substituents at the 2- and 5-positions.

The synthesis of 2,4-disubstituted oxazoles can be achieved through various methods. One approach involves the palladium/copper co-mediated direct arylation of 4-substituted oxazoles innovareacademics.in. This method allows for the introduction of an aryl group at the 2-position of the oxazole ring. Another strategy is the Brønsted acid-catalyzed cyclization of α-diazoketones with amides nih.govorganic-chemistry.org.

The construction of the oxazole ring from pyridine carboxamides offers a direct route to analogs with substituents at the 2-position of the oxazole derived from the amide. For example, reacting a substituted pyridine carboxamide with an α-haloketone can yield a 2,5-disubstituted oxazole where the 5-substituent is the pyridyl group. A study on the synthesis of novel pyridyl–oxazole carboxamides utilized a multi-step sequence starting from a pyridine derivative to construct the oxazole ring, which was then further functionalized nih.gov.

Furthermore, the synthesis of 2,4-disubstituted oxazoles can be accomplished via a copper-catalyzed [3+2] annulation/olefination cascade between amides and hybrid ylides bohrium.com. This method offers good regioselectivity and mild reaction conditions.

The Van Leusen oxazole synthesis is also a powerful tool for creating diverse oxazole scaffolds. By starting with different aldehydes, in this case, substituted pyridine-2-carboxaldehydes, and then reacting with TosMIC, one can generate a variety of 5-(substituted-pyridin-2-yl)oxazoles nih.govnih.govresearchgate.net.

Table 3: Synthetic Methods for Substituted Oxazoles

Method Reactants Product
Palladium/Copper Co-mediated Direct Arylation 4-Substituted oxazole, Aryl bromide 2,4-Disubstituted oxazole
Brønsted Acid-Catalyzed Cyclization α-Diazoketone, Amide 2,4-Disubstituted oxazole
Copper-Catalyzed Annulation/Olefination Amide, Iodonium–phosphonium hybrid ylide 2,4-Disubstituted oxazole
Van Leusen Oxazole Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC) 5-Substituted oxazole

Chemical Reactivity and Transformation Pathways of 5 Pyridin 2 Yl Oxazol 4 Amine

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring

The oxazole ring in 5-(Pyridin-2-yl)oxazol-4-amine is significantly influenced by the strongly electron-donating amino group at the C4 position and the electron-withdrawing pyridin-2-yl group at the C5 position.

The exocyclic amino group at the C4 position is a primary nucleophilic center in the molecule. Its lone pair of electrons makes it susceptible to reactions with a variety of electrophiles. Common transformations include acylation, sulfonylation, and condensation reactions.

Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typical for aromatic amines and serves as a common method for derivatization.

Sulfonylation: Reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, would yield the corresponding sulfonamide derivative.

Condensation: The amino group can undergo condensation with aldehydes and ketones to form Schiff bases (imines), which can serve as intermediates for further synthetic transformations.

Table 1: Representative Reactions at the Amine Nitrogen of 4-Aminooxazole Analogues

Reactant Class Reagent Example Product Type General Conditions
Acid Chlorides Benzoyl chloride N-Acylated Amide Base (e.g., Pyridine (B92270), Triethylamine)
Sulfonyl Chlorides p-Toluenesulfonyl chloride N-Sulfonylated Amide Base (e.g., Pyridine)
Aldehydes Benzaldehyde Schiff Base (Imine) Acid or Base catalyst, Dehydration

The reactivity of the oxazole carbon atoms is dictated by the electronic effects of the substituents. The 4-amino group strongly activates the ring towards electrophilic attack, while the inherent electronics of the oxazole and the C5-pyridine substituent influence nucleophilic reactions.

Electrophilic Aromatic Substitution: The oxazole ring is activated by the C4-amino group. Generally, electrophilic substitution on oxazoles, when activated by an electron-donating group, occurs at the C5 position. However, in this specific molecule, the C5 position is already substituted. Therefore, electrophilic attack is predicted to occur at the C2 position, which is the next most activated and sterically accessible site. Reactions such as halogenation (e.g., with N-bromosuccinimide) or nitration would likely proceed at this position.

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions on the oxazole ring are generally rare and require harsh conditions or the presence of a good leaving group. While the C5-pyridin-2-yl group is electron-withdrawing, making the oxazole ring more electron-deficient, direct nucleophilic attack on the carbon centers of the oxazole ring is not a commonly observed pathway. Instead, strong nucleophiles might lead to ring-opening reactions.

Activating Group: The primary amino group (-NH₂) at the C4 position is a powerful activating group. It donates electron density to the oxazole ring via a resonance effect (+R), significantly increasing the ring's nucleophilicity and facilitating electrophilic substitution.

Deactivating Group: The pyridin-2-yl substituent at the C5 position acts as an electron-withdrawing group through an inductive effect (-I) due to the electronegativity of the pyridine nitrogen. This effect deactivates the ring towards electrophilic attack and, in principle, makes it more susceptible to nucleophilic attack.

The net effect is a highly polarized oxazole ring, with the C2 position being the most probable site for electrophilic attack due to the strong directing effect of the C4-amino group and the blockage of the C5 position.

Table 2: Summary of Substituent Effects on the Oxazole Ring

Position Substituent Electronic Effect Influence on Electrophilic Attack Influence on Nucleophilic Attack
C4 -NH₂ (Amino) +R (Strongly Activating) Activating, directs to C2 Deactivating
C5 -Pyridin-2-yl -I (Deactivating) Deactivating Activating

Pyridine Ring Reactivity and Functionalization

The pyridine ring, being attached at its C2 position to the oxazole moiety, exhibits its own characteristic reactivity, which is modulated by the oxazolyl substituent.

The nitrogen atom in the pyridine ring makes the entire ring system π-deficient. This has several consequences for its reactivity:

Electrophilic Attack: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). Any such reaction would likely occur at the C3' or C5' positions, which are meta to the deactivating nitrogen atom. The presence of the electron-withdrawing oxazolyl group at C2' further deactivates the ring, making electrophilic substitution challenging.

Nucleophilic Attack: The π-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2', C4', and C6' positions. The oxazolyl group at C2' would further activate the C4' and C6' positions towards nucleophilic attack, should a suitable leaving group be present at one of those positions.

N-Oxidation: The pyridine nitrogen can be oxidized (e.g., using m-CPBA) to form the corresponding N-oxide. This transformation alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic substitution (at C4') and nucleophilic substitution (at C2' and C6').

Functionalization of the pyridine ring "side-chain" can be envisioned through modern cross-coupling methodologies, although this would typically require a pre-installed leaving group (such as a halogen) on the pyridine ring.

Cross-Coupling Reactions: If a halogen atom were present on the pyridine ring (e.g., 5-(X-pyridin-2-yl)oxazol-4-amine, where X is Br or Cl), it could participate in a variety of palladium-catalyzed cross-coupling reactions. These include Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes), allowing for the introduction of a wide range of substituents onto the pyridine moiety.

C-H Activation: Direct C-H functionalization of the pyridine ring is a more advanced strategy that could potentially be applied. This would involve the regioselective activation of a C-H bond on the pyridine ring by a transition metal catalyst, followed by coupling with a reaction partner. The inherent directing group ability of the pyridine nitrogen and the oxazole nitrogen could influence the regioselectivity of such reactions.

Table 3: Potential Functionalization Reactions on a Halogenated Pyridine Ring Analogue

Reaction Name Coupling Partner Resulting Bond Catalyst System (Typical)
Suzuki Coupling Aryl/Alkyl Boronic Acid C-C Pd catalyst (e.g., Pd(PPh₃)₄), Base
Buchwald-Hartwig Amination Amine C-N Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base
Sonogashira Coupling Terminal Alkyne C-C (alkyne) Pd/Cu catalyst system, Base
Heck Coupling Alkene C-C (alkene) Pd catalyst, Base

Ring Transformations and Rearrangement Mechanisms

The oxazole ring, particularly when substituted with an amino group, is susceptible to various rearrangements and transformations, either thermally induced or under catalytic conditions. These reactions can lead to the formation of new, often more complex, heterocyclic systems.

While specific studies on the ring transformation of this compound are not extensively documented, the general reactivity of the oxazole core suggests several potential pathways for its conversion into other heterocycles. Oxazoles can undergo ring-opening and recyclization or participate in cycloaddition reactions to yield a range of five- and six-membered heterocyclic structures, including pyridines, pyrimidines, imidazoles, and pyrroles.

One analogous transformation involves the isomerization of 5-(2H-azirin-2-yl)oxazoles into 4H-pyrrolo[2,3-d]oxazoles. This reaction proceeds through a nitrenoid-like transition state, demonstrating the oxazole ring's capacity to undergo intramolecular rearrangements to form fused bicyclic systems. Given the presence of the nucleophilic 4-amino group and the adjacent pyridine ring, it is plausible that this compound could be induced to undergo similar transformations to yield novel fused heterocyclic scaffolds under appropriate thermal or catalytic conditions.

The Cornforth rearrangement is a well-established thermal rearrangement of 4-acyloxazoles, where the acyl group at position 4 and the substituent at position 5 exchange places. This reaction proceeds through a pericyclic ring opening to a nitrile ylide intermediate, which then undergoes rearrangement and cyclization to form the isomeric oxazole.

Although this compound is not a 4-acyloxazole, its structure is analogous to substrates that undergo this type of rearrangement. The core requirement is a carbonyl-substituted group (or a related functional group) at the C4 position. It is conceivable that an acylated derivative of this compound, i.e., 4-acylamino-5-(pyridin-2-yl)oxazole, could undergo a Cornforth-type rearrangement. In such a scenario, thermal activation would lead to the exchange of the 4-acylamino group and the 5-(pyridin-2-yl) group. The reaction would likely proceed through a nitrile ylide intermediate, ultimately yielding an isomeric 4-(pyridin-2-yl)-5-acylaminooxazole. Modern microwave-assisted procedures have been shown to facilitate Cornforth rearrangements, often providing products in good yield and high purity.

The structure of this compound, featuring a primary amino group adjacent to a pyridine ring, presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, acylation of the 4-amino group followed by activation of the pyridine ring could trigger a cyclization event.

In analogous systems, such as monoamides derived from 3-aminopyridine-2(1H)-ones, intramolecular cyclization readily occurs to yield derivatives of oxazolo[5,4-b]pyridine. This suggests that a similar pathway could be accessible for derivatives of this compound. For example, modification of the 4-amino group to introduce a reactive chain, followed by electrophilic activation of the pyridine nitrogen, could facilitate a nucleophilic attack from the side chain onto the pyridine ring, leading to the formation of a novel tricyclic system incorporating the oxazole and pyridine rings.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single step. The functional groups present in this compound make it a suitable candidate for participation in such reactions.

Three-component benzannulation reactions are effective methods for the synthesis of highly substituted anilines and other aromatic systems. These reactions often involve the condensation of a 1,3-dicarbonyl compound, an enamine or an equivalent, and another reactive species. Heterocyclic substituents on the core reactants can play a pivotal role in directing the course of these reactions.

While direct participation of this compound in a benzannulation has not been reported, its 4-aminooxazole moiety can be considered an enamine equivalent. In principle, it could react with a 1,3-diketone and a third component in a one-pot synthesis. The electron-withdrawing nature of the pyridin-2-yl substituent at C5 would influence the reactivity of the enamine-like system. Such a reaction could potentially lead to the formation of complex, poly-annulated heterocyclic structures containing a substituted aminobenzene ring fused or linked to the parent oxazole pyridine scaffold.

A significant reaction pathway available to aminooxazoles is their participation as dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions. Research has shown that 2-amino-4-aryloxazoles react with electron-deficient dienes like 3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles. researchgate.netmathnet.ru This reaction provides a highly regioselective route to substituted bipyridines. researchgate.net

In this transformation, the 2-aminooxazole acts as a synthetic equivalent of an ynamine or acetylene, and the triazine serves as the azadiene. The reaction proceeds via a [4+2] cycloaddition, followed by the extrusion of nitrogen (N₂) from the bicyclic intermediate and subsequent elimination of a nitrile (from the C2-amino group of the oxazole) to afford the final pyridine ring. researchgate.netmathnet.ru When 2-amino-4-aryloxazoles react with 5-aryl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles, the products are 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. mathnet.ru The reaction is typically conducted at high temperatures and can be performed under solvent-free conditions. researchgate.net

Given the structural similarity, this compound is expected to undergo an analogous IEDDA reaction with triazine-carbonitriles. The 4-aminooxazole moiety would function as the dienophile, reacting with the triazine diene. This would lead to the formation of a highly substituted bipyridine system, demonstrating the utility of the title compound as a building block for complex heteroaromatic structures.

Below is a table summarizing the results from the reaction of analogous 2-amino-4-aryloxazoles with a pyridyl-substituted triazine-carbonitrile.

Triazine ReactantAminooxazole ReactantProductYield (%)Reference
6-(4-chlorophenyl)-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitrile4-(p-tolyl)oxazol-2-amine5-(4-chlorophenyl)-3-hydroxy-4-(p-tolyl)-[2,2'-bipyridine]-6-carbonitrile71 mathnet.ru
6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitrile4-(4-chlorophenyl)oxazol-2-amine4-(4-chlorophenyl)-3-hydroxy-5-phenyl-[2,2'-bipyridine]-6-carbonitrile75 mathnet.ru
6-(naphthalen-2-yl)-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitrile4-(p-tolyl)oxazol-2-amine3-hydroxy-6-(naphthalen-2-yl)-4-(p-tolyl)-[2,2'-bipyridine]-6-carbonitrile68 mathnet.ru

Advanced Spectroscopic and Structural Elucidation of 5 Pyridin 2 Yl Oxazol 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-(Pyridin-2-yl)oxazol-4-amine in solution. A full suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) would be required for unambiguous assignment of all proton and carbon signals. The expected chemical shifts are influenced by the electronic environments of the pyridine (B92270) and oxazole (B20620) rings. For instance, the protons on the pyridine ring will exhibit characteristic shifts and coupling patterns, while the oxazole ring protons and the amine protons will have their own distinct resonances. Advanced NMR techniques can provide deeper insights beyond basic structural confirmation. ipb.pt

The ¹H NMR spectrum of this compound is expected to display coupled spin systems for the protons of the pyridine ring. mdpi.com The analysis of these coupling constants (J-values) through 1D and 2D NMR experiments like COSY (Correlation Spectroscopy) is crucial for confirming the substitution pattern. For example, the four protons on the pyridine ring will form a complex spin system, and their coupling patterns will be indicative of their relative positions. Advanced techniques such as 1,1-ADEQUATE can be used to trace out the carbon skeleton, providing unambiguous evidence for the connectivity of the atoms. mdpi.com

The bond linking the pyridine and oxazole rings allows for rotational freedom, leading to different possible conformations in solution. The preferred conformation is influenced by steric and electronic factors between the two rings. Dynamic NMR (DNMR) spectroscopy can be employed to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers to rotation around the C-C single bond connecting the two heterocyclic rings. Quantum chemical analysis of related systems, such as N-(Pyridin-2-yl)thiazol-2-amine, has shown the existence of multiple competitive isomeric structures with small energy differences, suggesting that dynamic processes could be observable. researchgate.net

NMR spectroscopy can also be used to probe intermolecular interactions, such as hydrogen bonding, in solution. The chemical shift of the amine (NH₂) protons can be sensitive to the solvent and concentration, which can indicate their involvement in hydrogen bonding. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing information about the proximity of different parts of the molecule and potential interactions with solvent molecules or other solute molecules. In related heterocyclic compounds, NOESY has been instrumental in confirming spatial relationships between different parts of the molecule. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

The way molecules of this compound arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by various intermolecular forces, leading to the formation of supramolecular assemblies. In many nitrogen-containing heterocyclic compounds, π-π stacking interactions between the aromatic rings are a common feature of the crystal packing. researchgate.net The pyridine and oxazole rings of the title compound are both π-systems and could engage in such interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts within the crystal structure. biointerfaceresearch.comresearchgate.net

Hydrogen bonding is expected to be a dominant feature in the solid-state structure of this compound. The amino group (NH₂) is a hydrogen bond donor, while the nitrogen atoms of the pyridine and oxazole rings can act as hydrogen bond acceptors. nih.gov In the crystal structure of a similar molecule, 5-(4-Fluorophenyl)-4-(pyridin-4-yl)-1,3-oxazol-2-amine, the amino group forms hydrogen bonds with the pyridine nitrogen and the oxazole nitrogen of neighboring molecules, creating chains that extend through the crystal. nih.gov It is highly probable that this compound would form similar extensive hydrogen-bonded networks, which play a crucial role in stabilizing the crystal structure. These networks can range from simple dimers to complex three-dimensional architectures. d-nb.infouni-regensburg.deiucr.orgmdpi.com

Illustrative Data Tables

The following tables are illustrative of the kind of data that would be obtained from NMR and X-ray crystallography studies of this compound. The values are hypothetical and are based on data for structurally related compounds.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
Oxazole Ring
C2~150-
C4~145-
C5~125-
Pyridine Ring
C2'~155-
C3'~120~7.5 (d)
C4'~138~7.9 (t)
C5'~124~7.4 (t)
C6'~149~8.6 (d)
Amine
N-H-~6.5 (s, br)

Note: Chemical shifts (δ) are in parts per million (ppm). Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), br (broad).

Table 2: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Chemical FormulaC₈H₇N₃O
Formula Weight161.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.0
b (Å)~9.5
c (Å)~12.0
β (°)~105
Volume (ų)~770
Z4
Density (calculated) (g/cm³)~1.39
R-factor< 0.05

Note: These values are illustrative and represent typical data obtained from a single-crystal X-ray diffraction experiment.

Tautomeric Forms in Crystalline State

Heterocyclic compounds containing amino groups adjacent to endocyclic nitrogen atoms can exhibit prototropic tautomerism, existing as either amino or imino forms. In the case of this compound, this equilibrium would be between the 4-amine tautomer and the corresponding 4(5H)-imino tautomer.

While direct single-crystal X-ray diffraction data for this compound was not found in the surveyed literature, analysis of closely related structures provides strong evidence for the predominant tautomer in the solid state. For instance, the crystal structure of 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine confirms its existence exclusively in the amino form. nih.gov In the solid state, this amino group is stabilized by participating in intermolecular hydrogen bonds. nih.gov Theoretical studies on similar systems, such as 2-amino-4-oxo-oxazoline, also indicate that the amino tautomer is more stable than the imino form. researchgate.net

Based on these analogous systems, it is predicted that this compound crystallizes in the more stable amino form. This configuration is likely stabilized by intermolecular hydrogen bonds, where the exocyclic amino group acts as a hydrogen bond donor and the nitrogen atoms of the pyridine and/or oxazole rings act as acceptors, creating a stable, extended network in the crystal lattice. nih.gov The formation of such hydrogen bonds is a critical factor in stabilizing one tautomeric form over another in the crystalline phase. nih.govgrafiati.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. edinst.com These two methods are complementary, as the selection rules for vibrational modes differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com

The vibrational spectrum of this compound is expected to be a composite of the characteristic modes of the pyridine ring, the oxazole ring, and the exocyclic amine group. By comparing with spectra of related compounds like substituted oxazoles and pyridines, the key vibrational bands can be assigned. acs.orgresearchgate.net

The pyridine ring vibrations include C-H stretching modes typically found above 3000 cm⁻¹, and a series of C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net The oxazole ring also contributes to this region with its own C=N and C=C stretching modes. researchgate.net The C-O-C stretching of the oxazole ring is expected to appear in the 1250-1020 cm⁻¹ range. The exocyclic N-H stretching vibrations of the primary amine are anticipated as one or two bands in the 3500-3300 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound. Assignments are based on data from analogous heterocyclic systems. acs.orgresearchgate.net

The presence of intermolecular hydrogen bonding in the solid state significantly influences the vibrational spectrum. The most notable effect is on the N-H stretching vibrations of the amino group. When the amine group acts as a hydrogen bond donor, the N-H bond is weakened, resulting in a shift of its stretching frequency to a lower wavenumber (a red shift) and a broadening of the spectral band.

In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), the N-H stretching bands would appear at higher frequencies. The magnitude of this red shift can be correlated with the strength of the hydrogen bond. clockss.org Additionally, the vibrational modes of the pyridine and oxazole rings, particularly those involving the nitrogen atoms acting as hydrogen bond acceptors, may also exhibit shifts in their frequencies, although typically to a lesser extent than the N-H stretching modes. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. iitb.ac.in

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to within a few parts per million (ppm). iitb.ac.inuni-rostock.de This precision allows for the unambiguous determination of a compound's elemental composition. bioanalysis-zone.com For this compound, the molecular formula is C₈H₇N₃O.

HRMS can easily distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com The confirmation of the molecular formula is a critical first step in structural elucidation.

Table 2: Molecular Formula and Mass Data for this compound.

Tandem mass spectrometry (MS/MS) is used to determine fragmentation pathways, providing valuable structural information. nih.govnih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 162.0667) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to piece together the original structure.

The fragmentation of this compound is expected to proceed through several key pathways based on the fragmentation of related oxazole and pyridine compounds. clockss.orglibretexts.org A likely primary fragmentation event is the cleavage of the single bond connecting the pyridine and oxazole rings. Other significant fragmentation pathways involve the decomposition of the heterocyclic rings themselves, such as the characteristic loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the oxazole ring. clockss.org

Table 3: Predicted Major Fragment Ions in the Tandem Mass Spectrum (MS/MS) of Protonated this compound.

Computational and Theoretical Chemistry Studies on 5 Pyridin 2 Yl Oxazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 5-(Pyridin-2-yl)oxazol-4-amine from first principles. These calculations help in understanding the distribution of electrons, the stability of different forms of the molecule, and the nature of its chemical bonds.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For heterocyclic systems similar to this compound, computational studies have shown that the distribution of HOMO and LUMO densities is critical. ksu.edu.sa The nitrogen and oxygen atoms in the heterocyclic rings, with their lone pairs of electrons, significantly influence the electronic landscape. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and the stability arising from hyperconjugative interactions. ksu.edu.sa

Property Calculated Value Method/Basis Set
HOMO Energy -6.5 eV B3LYP/6-311++G(d,p)
LUMO Energy -1.2 eV B3LYP/6-311++G(d,p)
HOMO-LUMO Gap 5.3 eV B3LYP/6-311++G(d,p)

This interactive table is based on representative data from computational studies on similar heterocyclic compounds.

Molecules like this compound can exist in different tautomeric forms, particularly due to the presence of the amino group adjacent to the oxazole (B20620) ring (amine-imine tautomerism) and potential proton migration between the nitrogen atoms of the rings. nih.gov Quantum chemical calculations are essential for predicting the relative stabilities of these tautomers and rotamers (isomers resulting from rotation around single bonds). nih.govresearchgate.net

The relative energies of different tautomers can be calculated to determine the most stable form in the gas phase or in solution. For example, in a study on the related compound 3-pyridin-2-yl-1,2,4-triazol-5-amine, computational methods were used to identify the most stable tautomeric and rotameric forms in the crystal structure. nih.gov Such analyses typically find that one tautomer is significantly lower in energy and therefore predominates under equilibrium conditions.

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. researchgate.netbiointerfaceresearch.com Both the pyridine (B92270) and oxazole rings in this compound possess aromatic character. The pyridine ring is a classic six-membered aromatic heterocycle. Five-membered heterocycles like oxazole also exhibit aromaticity, which is influenced by the participation of heteroatom lone pairs in the π-electron system. nih.govbiointerfaceresearch.com

Computational methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a measure of the magnetic and geometric consequences of electron delocalization, offering a more nuanced view than simple electron counting rules. researchgate.net Generally, the five-membered oxazole ring is considered to have a lower degree of aromaticity compared to the six-membered pyridine ring. biointerfaceresearch.com

Reaction Mechanism Elucidation

Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

Understanding the mechanism of formation or subsequent reactions of this compound requires the identification of transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction. Computational methods can locate these transient structures and analyze their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface. For complex multi-step syntheses, such as those involving the formation of heterocyclic rings, transition state analysis can clarify the regioselectivity and stereoselectivity of the reaction. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides quantitative data on reaction enthalpies and activation energies. Comparing the activation energies for different possible pathways allows for the prediction of the most favorable reaction mechanism. For instance, in the synthesis of complex heterocyclic systems, computational studies can help determine whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the energetics of the respective pathways. researchgate.net

Solvent Effects on Reaction Profiles

The reactivity of this compound in different solvent environments is anticipated to be significantly influenced by the solvent's polarity, proticity, and ability to form hydrogen bonds. While specific kinetic studies on this compound are not documented, general principles of physical organic chemistry allow for a qualitative prediction of solvent effects on potential reactions, such as N-alkylation or acylation of the 4-amino group.

For instance, in a hypothetical SN2 reaction involving the amino group, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) would be expected to enhance the reaction rate compared to a nonpolar solvent. This is because polar aprotic solvents can solvate the cation of a salt (e.g., the counter-ion of an alkylating agent) while leaving the nucleophilic amine relatively unsolvated and more reactive.

Conversely, in reactions where a charged transition state is formed from neutral reactants, a polar protic solvent such as ethanol (B145695) or water could stabilize the transition state through hydrogen bonding, thereby increasing the reaction rate. The presence of both a basic pyridine nitrogen and a hydrogen-bond-donating amino group in this compound suggests that its solvation and reactivity will be a complex interplay of these interactions.

Table 1: Predicted Qualitative Solvent Effects on a Hypothetical SN2 Reaction of this compound

Solvent TypeExample SolventPredicted Effect on Reaction RateRationale
Polar AproticAcetonitrileIncreaseSolvates the counter-ion of the electrophile, enhancing the nucleophilicity of the amine.
Polar ProticEthanolVariableCan stabilize a charged transition state but may also solvate the nucleophilic amine, reducing its reactivity.
NonpolarTolueneDecreasePoor solvation of charged intermediates and transition states.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, though not specifically reported for this compound, would be a powerful tool to understand its dynamic behavior in solution.

The primary conformational flexibility of this compound arises from the rotation around the single bond connecting the pyridine and oxazole rings. MD simulations would allow for the exploration of the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. In solution, the preferred dihedral angle will be influenced by the solvent's ability to solvate the different conformers. For example, a more planar conformation might be favored in a nonpolar solvent due to intramolecular interactions, while a more twisted conformation might be preferred in a polar solvent that can effectively solvate both heterocyclic rings.

The potential for intermolecular hydrogen bonding is a key feature of this compound, with the amino group acting as a hydrogen bond donor and the pyridine nitrogen, oxazole nitrogen, and oxazole oxygen acting as potential hydrogen bond acceptors. MD simulations could predict the likelihood of self-aggregation in different solvents. In nonpolar solvents, aggregation through intermolecular hydrogen bonding to form dimers or larger clusters would be more probable. In polar protic solvents, the solute molecules would likely be well-solvated, reducing the tendency for self-aggregation.

Prediction of Chemical Properties and Reactivity Parameters

An electrostatic potential (ESP) surface analysis provides a visual representation of the charge distribution on a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map is expected to show a high negative potential (red) around the pyridine and oxazole nitrogen atoms, indicating their Lewis basicity and susceptibility to electrophilic attack or protonation. The amino group's nitrogen would also exhibit negative potential, though potentially modulated by its connection to the oxazole ring. The hydrogen atoms of the amino group would display a positive potential (blue), highlighting their propensity for hydrogen bonding and their acidic character in the presence of a strong base.

Table 2: Predicted Regions of High and Low Electrostatic Potential for this compound

Molecular RegionPredicted Electrostatic PotentialChemical Implication
Pyridine NitrogenHigh Negative (Red)Site for protonation and coordination to Lewis acids.
Oxazole NitrogenNegative (Red/Yellow)Potential site for electrophilic attack.
Amino Group (Nitrogen)Negative (Red/Yellow)Nucleophilic center.
Amino Group (Hydrogens)High Positive (Blue)Hydrogen bond donor, acidic protons.

Hammett constants (σ) are used to quantify the electron-donating or electron-withdrawing effect of substituents on a benzene (B151609) ring. While not directly applicable to heterocyclic systems in the same way, the concept can be extended to understand the electronic influence of the pyridin-2-yl group on the oxazol-4-amine (B175032) moiety, and vice versa.

The 2-pyridyl group is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen atom. This would decrease the electron density on the oxazole ring and, consequently, reduce the basicity and nucleophilicity of the 4-amino group compared to a phenyl-substituted analogue.

Electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated using quantum chemistry methods. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the amino group and the electron-rich oxazole ring, while the LUMO may be distributed over the electron-deficient pyridine ring. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Table 3: Predicted Electronic Properties and Their Implications

ParameterPredicted CharacteristicImplication for Reactivity
HOMO EnergyRelatively high, localized on the oxazole-amine moietyIndicates susceptibility to electrophilic attack at the amino group or oxazole ring.
LUMO EnergyRelatively low, localized on the pyridine ringSuggests potential for nucleophilic attack on the pyridine ring under certain conditions.
HOMO-LUMO GapModerateIndicates a balance of kinetic stability and chemical reactivity.

pKa Predictions for Amine and Aromatic Nitrogens

The acid-dissociation constant (pKa) is a critical parameter that quantifies the acidity or basicity of a molecule in solution. For a compound with multiple nitrogen atoms, such as this compound, predicting the pKa for each potential protonation site is essential for understanding its chemical behavior, including its interactions in biological systems and its solubility. The molecule features three distinct nitrogen atoms that can potentially be protonated: the nitrogen of the pyridine ring, the nitrogen of the oxazole ring, and the nitrogen of the exocyclic amine group.

Predicted Basicity of Nitrogen Sites

The basicity of the nitrogen atoms in this compound is influenced by several factors, including the hybridization of the nitrogen's lone pair of electrons, their participation in the aromatic system, and the electronic effects of the substituents.

Pyridine Nitrogen : The nitrogen atom in the pyridine ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital, perpendicular to the aromatic π-system. This makes the lone pair available for protonation. The pKa of pyridine itself is approximately 5.23. nih.govwikipedia.org In this compound, the pyridine nitrogen is expected to be the most basic site. However, the attached 4-aminooxazole group will exert an electron-withdrawing effect, which is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Exocyclic Amine Nitrogen : The amine group at the 4-position of the oxazole ring is attached to an aromatic system. Generally, aromatic amines are less basic than aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring. The extent of this delocalization and the resulting basicity are influenced by the nature of the aromatic ring. Given its attachment to the electron-deficient oxazole ring, the basicity of this exocyclic amine is predicted to be significantly reduced.

Oxazole Nitrogen : The nitrogen atom within the oxazole ring is also sp² hybridized. However, its lone pair of electrons is part of the aromatic sextet, contributing to the aromaticity of the ring. As a result, these electrons are not readily available for protonation, making the oxazole nitrogen very weakly basic. The pKa of the conjugate acid of oxazole is approximately 0.8, indicating it is a very weak base. chemeurope.comwikipedia.orgguidechem.com

Estimated pKa Values

Based on the analysis of related compounds, the following table provides an estimation of the pKa values for the conjugate acids of the different nitrogen atoms in this compound. It is important to note that these are predicted values and may differ from experimental results. For comparison, the experimental pKa of 2-aminopyridine (B139424) is 6.86, where the amino group increases the basicity of the pyridine nitrogen through its electron-donating effect. nih.govquora.com In the case of this compound, the oxazole ring's electron-withdrawing nature is expected to have the opposite effect on the pyridine nitrogen.

Nitrogen AtomPredicted pKa of Conjugate AcidRationale
Pyridine Nitrogen~ 4.0 - 5.0Expected to be the most basic site, but less basic than pyridine due to the electron-withdrawing effect of the attached oxazole ring.
Exocyclic Amine Nitrogen~ 2.0 - 3.0Basicity is reduced due to the delocalization of the lone pair into the aromatic oxazole ring.
Oxazole Nitrogen~ 0.8Very weakly basic as the lone pair is involved in the aromatic system of the oxazole ring.

These predictions suggest a clear hierarchy in the basicity of the nitrogen atoms, with the pyridine nitrogen being the most likely site of protonation under physiological conditions, followed by the exocyclic amine, and finally the very weakly basic oxazole nitrogen.

Applications of 5 Pyridin 2 Yl Oxazol 4 Amine in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of the amine group and the potential for substitution on both the pyridine (B92270) and oxazole (B20620) rings make 5-(Pyridin-2-yl)oxazol-4-amine a valuable starting material for the synthesis of more complex molecular architectures.

The bifunctional nature of this compound allows it to serve as a precursor for the synthesis of fused and complex heterocyclic systems. The amine group can readily participate in cyclization reactions with appropriate reagents to form new rings, leading to novel polycyclic aromatic compounds. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings fused to the oxazole core. These complex scaffolds are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

While direct examples for this compound are not extensively documented in publicly available literature, the general reactivity pattern of aminopyridines and aminooxazoles suggests its high potential in this area. The synthesis of pyrazolo[4,3-b]pyridines from substituted nitropyridines demonstrates a similar principle of building complex heterocyclic systems from functionalized pyridine precursors.

The this compound core can be systematically modified to introduce a variety of functional groups, leading to multi-functionalized molecules with tailored properties. The amine group can be acylated, alkylated, or used as a handle for the attachment of other molecular fragments. Furthermore, electrophilic substitution reactions on the pyridine ring, guided by the activating effect of the amino-oxazole substituent, can introduce additional functionalities. This allows for the creation of a library of derivatives with diverse electronic and steric characteristics, which can be screened for various applications.

Ligand Chemistry and Coordination Complexes

The nitrogen atoms in both the pyridine and oxazole rings, as well as the exocyclic amine group, provide multiple coordination sites for metal ions, making this compound an interesting ligand in coordination chemistry.

The geometry of this compound, with the pyridine nitrogen and one of the oxazole heteroatoms or the amino group in proximity, allows it to act as a chelating ligand, forming stable complexes with various transition metals. The formation of five- or six-membered chelate rings is often thermodynamically favored, leading to complexes with defined stoichiometries and geometries. The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the ligand, which in turn can influence their catalytic activity, magnetic properties, or photophysical behavior.

The coordination chemistry of similar pyridine- and triazole-containing ligands has been explored, revealing their ability to form complexes with metals like Ni(II), Cu(II), Zn(II), and others. These studies provide a framework for predicting the coordination behavior of this compound.

Table 1: Potential Coordination Modes of this compound with Transition Metals

Coordination Atoms InvolvedPotential Chelate Ring SizeMetal Ion ExamplesPotential Geometry of Complex
Pyridine-N, Oxazole-N5-memberedCu(II), Pd(II), Pt(II)Square Planar, Octahedral
Pyridine-N, Amino-N6-memberedFe(II/III), Co(II/III), Ru(II)Octahedral
Oxazole-N, Amino-N4-membered (less likely)--
Pyridine-N (monodentate)-VariousVarious

This table represents theoretical possibilities based on the structure of the ligand and known coordination chemistry principles.

The introduction of chiral centers into the this compound scaffold can lead to the development of novel chiral ligands for asymmetric catalysis. Pyridine-oxazoline (PyOx) ligands are a well-established class of chiral ligands that have proven to be highly effective in a wide range of enantioselective transformations. By analogy, chiral derivatives of this compound could be synthesized, for example, by introducing a chiral substituent on the oxazole ring or by resolving a chiral center elsewhere in the molecule.

These chiral ligands can then be coordinated to a metal center to create a chiral catalyst. The steric and electronic properties of the ligand would create a chiral environment around the metal, enabling the selective formation of one enantiomer of a product over the other in a catalytic reaction.

Table 2: Examples of Asymmetric Reactions Catalyzed by Pyridine-Oxazoline (PyOx) Type Ligands

Reaction TypeMetalTypical SubstratesEnantiomeric Excess (ee)
Hydrosilylation of KetonesRhodiumAromatic ketonesUp to 99%
Allylic AlkylationPalladiumAllylic acetatesUp to 98%
Diels-Alder ReactionCopperDienes and dienophilesUp to 99%
Friedel-Crafts AlkylationCopperIndoles and nitroalkenesUp to 97%

This table showcases the potential of the broader class of pyridine-oxazoline ligands, suggesting possible applications for chiral derivatives of this compound.

Formation of Metallosupramolecular Structures

The molecular architecture of this compound, featuring a pyridine ring and an amino-functionalized oxazole, presents multiple coordination sites (N-atoms of the pyridine and oxazole rings, and the amino group), making it a promising ligand for the construction of metallosupramolecular structures. While direct studies on this specific compound are not available, research on analogous pyridyl-azole ligands demonstrates their utility in forming coordination polymers and discrete metallosupramolecular assemblies.

For instance, ligands incorporating pyridyl and triazole units have been shown to assemble with metal ions like Co(II) to form two-dimensional coordination polymers. In such structures, the pyridyl and triazole nitrogen atoms coordinate to the metal centers, creating extended networks. nih.gov The interplay of coordination bonds and weaker interactions like hydrogen bonding dictates the final supramolecular architecture. Similarly, pyridyl-triazolyl ligands have been used to create both discrete complexes and coordination polymers with silver(I) and iron(II) ions. otago.ac.nz

The coordination behavior of related pyridyl-oxadiazole ligands with various metal ions such as Cu(II), Ni(II), and Co(II) has also been extensively studied, leading to the formation of one-dimensional coordination polymers. mdpi.com The final structure of these assemblies is influenced by the specific metal ion and the presence of ancillary ligands. mdpi.com

Based on these examples, it can be inferred that this compound could act as a versatile ligand. The pyridine nitrogen is a strong coordination site, while the oxazole nitrogen and the exocyclic amine group offer additional or alternative binding points. This could lead to the formation of various metallosupramolecular architectures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. The presence of the amino group also introduces the potential for hydrogen bonding, which can further direct the self-assembly process and stabilize the resulting structures.

Table 1: Examples of Metallosupramolecular Structures with Pyridyl-Azole Ligands

LigandMetal IonResulting StructureDimensionality
5-(Pyridin-4-yl)-1H,2′H-3,3′-bi[1,2,4-triazole]Co(II)Distorted {CoN3O3} octahedral coordination2D Coordination Polymer nih.gov
2,6-bis(1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridineAg(I)Coordination Polymer1D Coordination Polymer otago.ac.nz
2,6-bis(1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridineFe(II)Monomeric octahedral [Fe(L)2]2+ complexDiscrete Complex otago.ac.nz
2,5-bis(3-pyridyl)-1,3,4-oxadiazoleCu(II), Ni(II), Co(II)Coordination Polymers1D Coordination Polymer mdpi.com

Advanced Materials and Polymer Science

The unique combination of an electron-deficient pyridine ring and an electron-rich amino-oxazole system in this compound suggests its potential as a building block for advanced materials, particularly in the field of polymer science and organic electronics.

Incorporating into Conjugated Polymers

Conjugated polymers are of significant interest for their electronic and optical properties. The incorporation of heterocyclic units like pyridine and oxazole into the polymer backbone can fine-tune these properties. While polymers based on this compound have not been reported, studies on polymers containing similar structural motifs provide insight into their potential.

For example, conjugated polymers incorporating benzotriazole, another nitrogen-containing heterocycle, have been synthesized via methods like palladium-catalyzed direct C-H cross-coupling polycondensation. mdpi.com These polymers exhibit interesting photophysical and electrochemical properties applicable to organic light-emitting diodes (OLEDs). mdpi.com Similarly, polymers containing azothiazole units, which are also electron-withdrawing, have been developed as donor-acceptor polymers with small band gaps suitable for organic thin-film transistors. rsc.org

The pyridine unit in this compound is electron-deficient, while the amino-oxazole part is electron-rich. This inherent donor-acceptor character makes it an attractive monomer for creating conjugated polymers with tailored electronic properties. Such polymers could potentially be synthesized through various cross-coupling reactions, incorporating the monomer into a larger conjugated system. The resulting materials might exhibit properties suitable for a range of applications in organic electronics.

Table 2: Properties of Conjugated Polymers with Related Heterocyclic Units

Polymer TypeKey Heterocyclic UnitSynthesis MethodPotential Application
D-π-A Conjugated PolymersBenzotriazolePalladium-catalyzed direct C-H cross-couplingOLEDs mdpi.com
Donor-Acceptor PolymersAzothiazoleStille couplingOrganic Thin-Film Transistors rsc.org
π-Conjugated Polymers1,2,4-OxadiazoleDirect Heteroarylation PolymerizationPhotoluminescent Materials rsc.org

Application in Organic Electronic Materials

The electronic properties of molecules containing pyridine and oxazole/oxadiazole rings make them suitable for use in organic electronic devices, particularly as electron transport materials (ETMs) in OLEDs. The electron-deficient nature of these heterocycles facilitates electron injection and transport.

Numerous studies have explored the use of oxadiazole and pyridine derivatives as ETMs. For instance, 1,3,4-oxadiazole-pyridine hybrids have been synthesized and used as electron-conducting/hole-blocking layers in OLEDs, leading to significantly higher efficiencies compared to single-layer devices. rsc.org Similarly, pyridinyl-carbazole based compounds have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs), demonstrating high thermal stability and good device performance. mdpi.com

Given these precedents, this compound could be a precursor for designing new materials for organic electronics. The pyridine and oxazole moieties would contribute to electron transport, while the amine group could be used for further functionalization to fine-tune the material's properties, such as solubility, energy levels, and morphology in thin films.

Table 3: Performance of OLEDs with Related Pyridyl-Azole Materials

Material TypeRole in OLEDKey Performance Metric
1,3,4-Oxadiazole-Pyridine HybridsElectron Conducting/Hole-Blocking LayerExternal Quantum Efficiency up to 0.14% at 40 mA/m² rsc.org
Pyridinyl-Carbazole DerivativesHost Material in PhOLEDsCurrent Efficiency of 23.9 cd/A for a blue device mdpi.com
Carbazole-π-Imidazole DerivativesNon-doped EmitterMaximum External Quantum Efficiency of 4.43% for a deep-blue OLED mdpi.com

Self-Assembly into Ordered Structures

The ability of this compound to form ordered structures through self-assembly is predicated on the presence of functional groups capable of engaging in non-covalent interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group provides two hydrogen bond donors. The aromatic rings (pyridine and oxazole) can also participate in π-π stacking interactions.

Studies on the crystal structures of similar compounds, such as N-2-pyridylethyl-N'-arylthioureas, reveal the formation of intermolecular hydrogen bonds involving the pyridine nitrogen. In some cases, these interactions lead to the formation of centrosymmetric dimers. The flexibility of the molecule can influence whether hydrogen bonding is intramolecular or intermolecular, which in turn affects the crystal packing.

Furthermore, the conformation of oxazole-containing amino acids is stabilized by intramolecular N-H···N hydrogen bonds, particularly in less polar environments. nih.gov This indicates a strong propensity for hydrogen bond formation involving the amino and azole groups.

Therefore, it is highly probable that this compound would self-assemble into well-defined supramolecular structures in the solid state. The interplay between N-H···N hydrogen bonds involving the pyridine and/or oxazole rings and the amino group, along with potential π-π stacking of the aromatic systems, would be the driving forces for the formation of these ordered architectures. The specific nature of these structures would depend on factors such as solvent and crystallization conditions.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The future synthesis of 5-(pyridin-2-yl)oxazol-4-amine and its derivatives will likely focus on developing methodologies that are both efficient and versatile, allowing for a broad range of substitutions on both the pyridine (B92270) and oxazole (B20620) rings. Current synthetic strategies for similar oxazole systems, such as the Van Leusen oxazole synthesis, could be adapted. nih.gov Future research could explore one-pot multicomponent reactions, which are known for their high atom economy and efficiency in generating molecular diversity. rsc.org

Furthermore, the exploration of green chemistry principles in the synthesis of these compounds is a crucial future direction. This would involve the use of environmentally benign solvents, catalysts, and reaction conditions. tandfonline.com The development of solid-phase synthesis methodologies could also facilitate the creation of libraries of this compound derivatives for high-throughput screening in various applications. tandfonline.com

Potential Synthetic Strategy Key Reactants Potential Advantages
Modified Van Leusen ReactionPyridine-2-carboxaldehyde, TosMIC (Toluenesulfonylmethyl isocyanide)Well-established for 5-substituted oxazoles. nih.gov
Robinson-Gabriel SynthesisAn α-acylamino ketone derivative of pyridineA classic method for oxazole synthesis. pharmaguideline.com
Multicomponent ReactionA pyridine-containing aldehyde, an amine, and a source of the oxazole ringHigh efficiency and diversity generation. rsc.org
Pd-catalyzed Cross-CouplingA pre-functionalized oxazole-4-amine and a 2-halopyridine (or vice-versa)Versatile for creating diverse derivatives. researchgate.net

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of this compound is a rich area for future exploration, stemming from the interplay of the electron-rich oxazole ring, the basic pyridine nitrogen, and the nucleophilic amino group. The pyridine nitrogen is expected to undergo protonation and N-alkylation. pharmaguideline.comlibretexts.org The oxazole ring itself, while aromatic, can participate in certain cycloaddition reactions, and its substituents can direct electrophilic and nucleophilic attacks. tandfonline.compharmaguideline.com

The amino group at the 4-position of the oxazole ring is a key site for derivatization. Future research will likely focus on its acylation, alkylation, and participation in the formation of larger heterocyclic systems. The reactivity of the C2 and C5 positions of the oxazole ring towards electrophiles and nucleophiles, respectively, should also be investigated, as these are known reactive sites in other oxazole derivatives. thepharmajournal.com

Reaction Type Potential Reagents Expected Outcome
N-Alkylation of PyridineAlkyl halidesFormation of pyridinium (B92312) salts
Acylation of Amino GroupAcyl chlorides, AnhydridesFormation of corresponding amides
Electrophilic SubstitutionNitrating agents, HalogensSubstitution on the oxazole or pyridine ring
Nucleophilic Aromatic SubstitutionStrong nucleophilesPotential substitution on the pyridine ring
Metal-catalyzed Cross-couplingBoronic acids, StannanesFunctionalization of the pyridine or oxazole ring

Advanced Characterization Techniques and Methodologies

A thorough understanding of the structural and electronic properties of this compound will require the application of a suite of advanced characterization techniques. While standard techniques like ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy will provide basic structural confirmation, more sophisticated methods will be needed for a deeper understanding.

Future studies should employ two-dimensional NMR techniques, such as COSY and HMQC, to unambiguously assign all proton and carbon signals. ipb.pt Given the presence of multiple nitrogen atoms, ¹⁵N NMR spectroscopy could provide valuable insights into the electronic environment of the different nitrogen atoms within the molecule. acs.org Single-crystal X-ray diffraction would be invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Technique Information Gained
2D NMR (COSY, HMQC, HMBC)Complete and unambiguous assignment of ¹H and ¹³C signals. ipb.pt
¹⁵N NMR SpectroscopyInformation on the electronic environment of the nitrogen atoms. acs.org
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, and angles.
High-Resolution Mass SpectrometryAccurate mass determination and elemental composition. nih.gov
UV-Vis and Fluorescence SpectroscopyElectronic transition properties and potential for optical applications.

Interdisciplinary Research with Materials and Catalysis

The unique structure of this compound, featuring a bidentate N,N-chelation site (the pyridine nitrogen and the oxazole nitrogen), makes it a promising candidate for applications in coordination chemistry and catalysis. rsc.org Pyridine-oxazoline ligands are well-known for their utility in asymmetric catalysis, and it is conceivable that this compound could act as a ligand for various transition metals. rsc.orgnih.gov Future research should explore the synthesis and characterization of metal complexes of this ligand and evaluate their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation.

In the realm of materials science, the planar, aromatic nature of this molecule suggests potential applications in organic electronics. Derivatives with extended π-systems could be investigated as organic semiconductors or components in organic light-emitting diodes (OLEDs). The ability of the molecule to coordinate with metal ions also opens up possibilities for the design of novel metal-organic frameworks (MOFs) with interesting porous, optical, or magnetic properties.

Theoretical Insights Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool to guide the future experimental exploration of this compound. irjweb.comirjweb.com DFT calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties, which can aid in the interpretation of experimental data. researchgate.net

Furthermore, theoretical studies can provide valuable insights into the compound's reactivity. Calculation of molecular orbitals (HOMO and LUMO) can help predict the sites for electrophilic and nucleophilic attack. irjweb.com Reaction mechanisms can be modeled to understand the feasibility of different synthetic routes and to predict the products of unexplored reactions. In the context of materials and catalysis, computational screening of the properties of metal complexes or polymeric materials derived from this compound could help to identify the most promising candidates for experimental synthesis and testing.

Computational Method Predicted Properties Impact on Experimental Design
Density Functional Theory (DFT)Optimized geometry, electronic structure, IR and NMR spectra. irjweb.comirjweb.comresearchgate.netAids in structural characterization and interpretation of spectroscopic data.
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectra. nih.govGuides the design of molecules for optical applications.
Molecular Orbital AnalysisHOMO/LUMO energies and distributions. irjweb.comPredicts sites of chemical reactivity.
Reaction Pathway ModelingTransition state energies and reaction barriers.Helps in the design of efficient synthetic routes.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 5-(Pyridin-2-yl)oxazol-4-amine?

Answer:
The synthesis typically involves cyclization or coupling strategies. For example:

  • Hydrazide cyclization : Substituted hydrazides are cyclized using reagents like POCl₃ at elevated temperatures to form the oxazole core .
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with BINAP ligand) under inert atmospheres (N₂) facilitates the integration of pyridyl groups into the oxazole structure .
  • Functionalization : Post-synthetic modifications, such as S-alkylation or nucleophilic substitution, introduce diverse substituents .

Advanced: How can reaction conditions be optimized to enhance coupling efficiency in pyridyl-oxazole synthesis?

Answer:
Key optimization parameters include:

  • Catalyst-ligand systems : Pd-based catalysts (e.g., Pd₂(dba)₃) with BINAP ligands improve regioselectivity and yield in Suzuki-Miyaura couplings .
  • Solvent and temperature : Polar aprotic solvents (e.g., toluene) at 80–100°C balance reactivity and stability of intermediates.
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates during coupling .

Basic: What spectroscopic and analytical techniques are critical for structural validation of this compound derivatives?

Answer:

  • 1H/13C NMR : Confirms proton environments and carbon backbone, with pyridyl protons appearing as distinct deshielded signals .
  • FTIR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxazole rings) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weights .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond: ~1.34 Å, C–O bond: ~1.36 Å) .

Advanced: How should researchers address contradictions in reported biological activity data for pyridyl-oxazole derivatives?

Answer:

  • Standardized assays : Reproduce studies under identical conditions (e.g., MIC for antimicrobial activity) to isolate variables .
  • Substituent effects : Compare substituent electronic/steric profiles (e.g., electron-withdrawing groups may enhance anticancer activity) .
  • Docking studies : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinities with observed activities .

Advanced: What computational and experimental methods refine the structural analysis of pyridyl-oxazole derivatives?

Answer:

  • X-ray refinement : Maximum-likelihood methods (e.g., REFMAC) improve accuracy in crystallographic data, addressing errors in electron density maps .
  • DFT calculations : Optimize geometries (e.g., Gaussian09) and predict spectroscopic properties (IR, NMR) for comparison with experimental data .
  • Torsional angle analysis : Identify steric hindrance in substituted derivatives using single-crystal data .

Basic: What are the common challenges in synthesizing this compound, and how are they mitigated?

Answer:

  • Low yields in cyclization : Use excess POCl₃ and controlled heating (120°C) to drive cyclization to completion .
  • Byproduct formation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Moisture sensitivity : Conduct reactions under anhydrous conditions with molecular sieves .

Advanced: How do substituents on the oxazole or pyridine rings influence electronic properties and reactivity?

Answer:

  • Electron-withdrawing groups (e.g., –NO₂) : Increase electrophilicity of the oxazole ring, enhancing nucleophilic attack susceptibility .
  • Electron-donating groups (e.g., –OCH₃) : Stabilize intermediates in coupling reactions, improving yields .
  • Steric effects : Bulky substituents (e.g., –CF₃) may hinder π-π stacking in crystal packing, altering solubility .

Basic: What are the recommended protocols for handling and storing this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation .
  • Handling : Use gloveboxes for moisture-sensitive reactions and PPE (nitrile gloves, lab coats) to avoid dermal exposure .

Advanced: How can researchers leverage structure-activity relationships (SAR) to design derivatives with enhanced bioactivity?

Answer:

  • Bioisosteric replacement : Substitute oxazole with 1,3,4-oxadiazole to modulate lipophilicity and bioavailability .
  • Hybrid pharmacophores : Integrate pyridyl-oxazole motifs into known anticancer scaffolds (e.g., triazoles) .
  • In silico screening : Use virtual libraries (e.g., ZINC15) to predict ADMET properties before synthesis .

Advanced: What strategies resolve discrepancies between computational predictions and experimental biological data?

Answer:

  • Force field calibration : Adjust parameters in docking software (e.g., GOLD) to better reflect experimental binding poses .
  • Solvent effects : Include explicit solvent molecules (e.g., water) in molecular dynamics simulations .
  • Dose-response studies : Validate predicted IC₅₀ values with in vitro assays (e.g., MTT for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.